molecular formula C14H12N6O2 B5748633 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

Cat. No.: B5748633
M. Wt: 296.28 g/mol
InChI Key: CJKAQTIARGWINQ-VIZOYTHASA-N
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Description

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety and a triazolopyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its triazolopyridazine ring can interact with specific enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is unique due to its combination of a benzodioxole moiety and a triazolopyridazine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-9-16-18-14-5-4-13(19-20(9)14)17-15-7-10-2-3-11-12(6-10)22-8-21-11/h2-7H,8H2,1H3,(H,17,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKAQTIARGWINQ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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